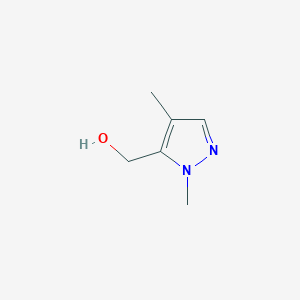

(1,4-Dimethyl-1H-pyrazol-5-yl)methanol

Description

Properties

IUPAC Name |

(2,4-dimethylpyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5-3-7-8(2)6(5)4-9/h3,9H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLUBISSILXSRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Acetylacetone with Hydrazine Hydrate

This classical method synthesizes 3,5-dimethylpyrazole intermediates, which can then be further functionalized.

Introduction of the Hydroxymethyl Group at the 5-Position

The hydroxymethyl substituent can be introduced by various methods, including:

- Reaction of the pyrazole intermediate with formaldehyde or related reagents under controlled conditions.

- Esterification and subsequent reduction steps, as seen in pyrazole methanol ester derivatives synthesis.

Detailed Preparation Method from Literature

Pyrazole Methanol Ester Derivative Synthesis (Relevant to this compound)

A patented method describes the preparation of pyrazole methanol derivatives and their esters, which can be adapted for this compound:

- Starting with -methylenebis(1H-pyrazol-4-ylmethanol) (1 mmol), 4-dimethylaminopyridine (0.2 mmol), and triethylamine (2.5 mmol) are dissolved in dichloromethane (30 mL).

- The reaction mixture is stirred at room temperature for 12 hours.

- After completion, saturated sodium bicarbonate solution is added slowly until gas evolution ceases.

- The organic phase is washed with saturated sodium bicarbonate and water, dried over anhydrous sodium sulfate, and concentrated by rotary evaporation.

- Purification is performed using silica gel column chromatography with ethyl acetate/petroleum ether (1:5, v/v) as eluent.

- The resulting pyrazole methanol ester derivatives are obtained with good purity.

This procedure highlights mild reaction conditions and efficient purification, suitable for preparing this compound or its ester derivatives.

Multi-Step Synthesis Involving Hydrazide and Phthalic Anhydride (Contextual)

Though focused on substituted pyrazolyl derivatives, this method provides insight into pyrazole functionalization:

- 3,5-Dimethyl-1H-pyrazole is first converted to 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide by reaction with hydrazine hydrate and ethyl bromoacetate.

- This hydrazide is then reacted with phthalic anhydride under reflux in methanol to form a phthalazine derivative.

- Alkylation with alkyl/aryl chlorides in acetone with K2CO3 introduces further substitution.

- The reaction progress is monitored by thin-layer chromatography, and final products are purified by column chromatography.

While this route is more complex and yields substituted derivatives, it demonstrates the versatility of pyrazole functionalization chemistry relevant to preparing hydroxymethyl-substituted pyrazoles.

Comparative Table of Preparation Methods

Research Findings and Analysis

- The condensation of acetylacetone with hydrazine hydrate is a well-established, straightforward method to obtain the pyrazole core with methyl groups at positions 1 and 4 (corresponding to 3,5-dimethyl substitution in pyrazole numbering) with excellent yields and purity.

- Introduction of the hydroxymethyl group at the 5-position is effectively achieved via esterification and reduction steps or direct substitution reactions under mild conditions, as demonstrated in patented synthetic procedures.

- The use of mild bases such as triethylamine and catalysts like 4-dimethylaminopyridine facilitates selective functionalization without degrading the pyrazole ring.

- Purification by silica gel column chromatography using ethyl acetate/petroleum ether mixtures ensures high purity of the final compound.

- Spectroscopic characterizations (IR, NMR, MS) confirm the structure and substitution pattern, with characteristic signals for methyl groups, methylene (-CH2-) adjacent to the pyrazole ring, and hydroxyl functionalities.

Chemical Reactions Analysis

Types of Reactions: (1,4-Dimethyl-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines, and the reactions can be facilitated by the presence of catalysts or under specific temperature and pressure conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Drug Development

(1,4-Dimethyl-1H-pyrazol-5-yl)methanol and its derivatives have been investigated for their potential as therapeutic agents due to their diverse biological activities. Research indicates that pyrazole derivatives can exhibit anti-inflammatory, analgesic, and anticonvulsant properties.

Case Studies:

- Anti-Cancer Properties: A study highlighted the potential of pyrazole derivatives in modulating methyl modifying enzymes like EZH2, which are implicated in cancer progression . This suggests that this compound could be a candidate for further investigation in oncology.

Pesticide Development

Certain pyrazole derivatives have been explored as potential fungicides and insecticides. The unique properties of this compound make it a candidate for developing new agricultural chemicals.

Research Insights:

- A review indicated that pyrazole compounds can possess significant activity against pests and pathogens, although further research is required to assess their efficacy and safety in agricultural applications.

Conductivity and Thermal Stability

Research has shown that pyrazole derivatives can exhibit interesting properties such as tunable conductivity and thermal stability. This opens avenues for applications in electronic materials and coatings.

Data Table: Comparison of Similar Compounds

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| (3,5-Dimethyl-1H-pyrazol-4-yl)methanol | Pyrazole derivative | Different substitution pattern |

| (1-Methyl-1H-pyrazol-3-yl)methanol | Pyrazole derivative | Methyl substitution at different position |

| 5-Hydroxy-1-methyl-1H-pyrazole | Hydroxymethylated pyrazole | Hydroxymethyl group at different position |

| 1-Ethylpyrazole | Ethyl-substituted pyrazole | Ethyl group instead of methyl |

Mechanism of Action

The mechanism of action of (1,4-Dimethyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can donate and accept hydrogen bonds, facilitating intermolecular interactions. These interactions can influence various biological processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between (1,4-Dimethyl-1H-pyrazol-5-yl)methanol and analogous compounds:

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents/Features |

|---|---|---|---|---|

| This compound | C6H10N2O | 126.17 | Not provided | Methanol at position 5 |

| 1-(1,4-Dimethyl-1H-pyrazol-5-yl)ethan-1-one | C10H12O2 | 164.21 | 124015-71-0 | Ketone at position 5 |

| (1,4-Dimethyl-3-nitro-1H-pyrazol-5-yl)methanol | C6H9N3O3 | 171.16 | 1946823-75-1 | Nitro at position 3, methanol at 5 |

| (1,4-Dimethyl-5-nitro-1H-imidazol-2-yl)methanol | C6H9N3O3 | 171.16 | 104575-39-5 | Imidazole ring, nitro at position 5 |

| (1,4-Dimethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol | C9H12N4O | 192.22 | 1935830-69-5 | Bipyrazole methanol |

| 3-Amino-2-(1,4-dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol | C9H17N3O | 183.25 | 2228169-96-6 | Branched chain with amino group |

Key Comparative Analysis:

Functional Group Variations Ketone vs. Alcohol: Replacing the hydroxymethyl group with a ketone (as in 1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one) reduces polarity and alters reactivity. Ketones are less acidic (pKa ~19–21) compared to alcohols (pKa ~16–18) and undergo nucleophilic additions rather than oxidation or esterification .

Heterocycle Modifications Imidazole vs. Pyrazole: The imidazole derivative (1,4-dimethyl-5-nitro-1H-imidazol-2-yl)methanol has two nitrogen atoms in the ring, increasing basicity and hydrogen-bonding capacity. Imidazoles are protonated at physiological pH, improving solubility in acidic environments compared to pyrazoles .

Branched Amino Alcohols: 3-Amino-2-(1,4-dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol incorporates a tertiary amino group, enabling salt formation and improved solubility in polar solvents. The branched structure may also influence stereoselective interactions .

Reactivity and Applications

- Nitro Derivatives : Nitro-substituted compounds (e.g., CAS 1946823-75-1) are often intermediates in the synthesis of amines via reduction, useful in drug discovery .

- Allylic Alcohols : 1-(1,4-dimethyl-1H-pyrazol-5-yl)prop-2-en-1-ol (CAS 921077-21-6) contains a conjugated double bond, enabling participation in cycloaddition reactions or polymerization .

Research Implications

- Synthetic Utility : Suzuki-Miyaura cross-coupling (as in ) is a common method for functionalizing pyrazole derivatives, enabling access to diverse analogs for structure-activity relationship studies .

- Crystallography : Tools like SHELXL () are critical for resolving hydrogen-bonding patterns and crystal packing, which influence physicochemical properties like solubility and stability .

Biological Activity

(1,4-Dimethyl-1H-pyrazol-5-yl)methanol is a pyrazole derivative with a unique chemical structure that has garnered attention for its potential biological activities. This compound features a pyrazole ring substituted at the 1 and 4 positions with methyl groups and a hydroxymethyl group at the 5 position, giving it distinct properties that may influence various biological pathways. The compound's molecular formula is C6H10N2O, with a molecular weight of 126.16 g/mol.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using the DPPH assay. This method measures the ability of compounds to scavenge free radicals. Preliminary findings suggest that this compound may exhibit notable antioxidant activity, which is essential for protecting cells from oxidative stress and related diseases .

Anti-inflammatory and Analgesic Effects

Studies have indicated that this compound may have anti-inflammatory and analgesic properties. The mechanism appears to involve the inhibition of specific enzymes associated with inflammatory pathways. This suggests potential therapeutic applications in treating conditions characterized by inflammation and pain .

Potential Anticancer Effects

Emerging research highlights the potential anticancer effects of this compound. Although detailed studies are still required, initial findings suggest that this compound may inhibit tumor cell proliferation, making it a candidate for further investigation in cancer therapy .

The biological activity of this compound is likely mediated through its interactions with various biological macromolecules. The presence of the hydroxymethyl group may facilitate binding to enzymes or receptors involved in key metabolic pathways. Research into its binding affinities and specific targets is ongoing and crucial for understanding its therapeutic potential.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| (3,5-Dimethyl-1H-pyrazol-4-yl)methanol | Pyrazole derivative | Different substitution pattern |

| (1-Methyl-1H-pyrazol-3-yl)methanol | Pyrazole derivative | Methyl substitution at different position |

| 5-Hydroxy-1-methyl-1H-pyrazole | Hydroxymethylated pyrazole | Hydroxymethyl group at different position |

| 1-Ethylpyrazole | Ethyl-substituted pyrazole | Ethyl group instead of methyl |

The unique combination of methyl substitutions at positions 1 and 4 along with a hydroxymethyl group at position 5 distinguishes this compound from other similar compounds.

Study on Antioxidant Activity

A recent study utilized the DPPH assay to evaluate the antioxidant capacity of various pyrazole derivatives, including this compound. Results indicated a significant scavenging effect on free radicals, comparable to standard antioxidants like ascorbic acid. This finding supports the potential use of this compound in formulations aimed at reducing oxidative stress .

Evaluation of Anti-inflammatory Effects

In vitro studies conducted on enzyme inhibition revealed that this compound effectively reduced the activity of cyclooxygenase enzymes involved in inflammatory responses. These results suggest its utility in developing anti-inflammatory medications .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for (1,4-Dimethyl-1H-pyrazol-5-yl)methanol?

- Methodology :

- Nucleophilic substitution : React a halogenated pyrazole precursor (e.g., 5-chloromethyl-1,4-dimethyl-1H-pyrazole) with a hydroxide source in aqueous methanol under reflux (60–80°C, 12–24 hours). Monitor progress via TLC .

- Reduction of carbonyl derivatives : Reduce a ketone precursor (e.g., 1-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-one) using sodium borohydride (NaBH₄) in methanol at 0–5°C, followed by quenching with dilute HCl .

- Work-up : Extract the product with dichloromethane, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure.

Q. How can this compound be purified to >95% purity?

- Recrystallization : Dissolve the crude product in hot methanol (50–60°C), filter while hot, and cool to 4°C for 12 hours. Collect crystals via vacuum filtration .

- Column chromatography : Use silica gel with a gradient eluent (ethyl acetate/hexane, 3:7 to 1:1). Monitor fractions by HPLC .

Q. What spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Identify the hydroxymethyl group (δ ~4.5 ppm for -CH₂OH in DMSO-d₆) and pyrazole ring protons (δ ~6.2–7.5 ppm) .

- FTIR : Confirm the -OH stretch (3200–3600 cm⁻¹) and pyrazole ring vibrations (1500–1600 cm⁻¹) .

- Mass spectrometry : Use ESI-MS to detect the molecular ion peak [M+H]⁺ at m/z 143.1 .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular structure?

- Crystallization : Grow crystals via slow evaporation of a saturated methanol solution at 25°C .

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refine the structure with SHELXL (anisotropic displacement parameters, hydrogen atom placement via riding models) .

- Validation : Check for R-factor convergence (<5%), ADP consistency, and hydrogen-bonding geometry using WinGX/ORTEP .

Q. How to analyze hydrogen-bonding networks in the crystal lattice?

- Graph-set analysis : Classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions) using Etter’s formalism. Identify donor-acceptor pairs (e.g., O-H⋯N pyrazole) and measure distances (2.6–3.0 Å) .

- Software tools : Use Mercury (CCDC) to visualize packing diagrams and quantify intermolecular interactions .

Q. How to address contradictions between spectroscopic and computational data?

- Case study : If NMR suggests axial -CH₂OH conformation but DFT predicts equatorial, re-examine solvent effects (e.g., DMSO vs. gas-phase calculations). Validate with NOESY (nuclear Overhauser effects) or variable-temperature NMR .

- Error sources : Check for dynamic effects (e.g., rotational barriers) or crystal-packing forces distorting the equilibrium geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.